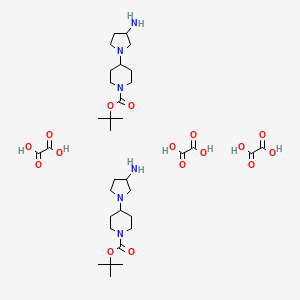![molecular formula C11H14N4O2 B1434412 ethyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate CAS No. 1955547-27-9](/img/structure/B1434412.png)
ethyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate
Vue d'ensemble
Description
“Ethyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate” is a chemical compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic moieties that have been proven to exhibit a broad range of important biological activities .
Synthesis Analysis
Triazoles can be synthesized via a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This synthesis involves a microwave-assisted process, which has been found to accelerate the reaction rate by about 50 times compared to conventional isothermal conditions .Molecular Structure Analysis
The molecular structure of triazoles can be characterized using various spectral techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . For instance, the 1H NMR spectrum of a similar triazole compound showed distinct peaks corresponding to different types of hydrogen atoms in the molecule .Chemical Reactions Analysis
Triazoles can undergo various chemical reactions due to their unique structural features. For instance, they can be converted into triazole-3-carboxamides under mild conditions . This reaction proceeds in toluene under microwave conditions and results in the liberation of alcohol as a by-product .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can be determined using various techniques. For instance, the melting point of a similar triazole compound was found to be between 124–127 °C . The 1H NMR and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively .Applications De Recherche Scientifique
Triazoles and their derivatives are nitrogen-containing heterocyclic compounds that have a broad range of applications across various scientific fields . Here are some general applications of triazole derivatives:
-
Pharmaceutical Applications
- Triazoles have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
- They are synthesized through various methods, most commonly through 1,3-dipolar cycloaddition between organic azides and terminal alkynes catalyzed by copper .
- The results of these applications have led to the development of numerous drugs and therapeutic agents .
-
Agrochemical Applications
-
Materials Science Applications
-
Organocatalysis Applications
Orientations Futures
Triazoles have immense potential to significantly advance medicinal chemistry due to their diverse biological activities . They can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Future research could focus on exploring their therapeutic potential in more detail and developing novel triazole-based compounds with enhanced biological activities.
Propriétés
IUPAC Name |
ethyl 1-(2-aminoethyl)benzotriazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-2-17-11(16)8-3-4-10-9(7-8)13-14-15(10)6-5-12/h3-4,7H,2,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAONMQNXDCHCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B1434332.png)







![Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid](/img/structure/B1434347.png)



